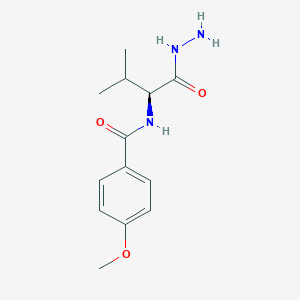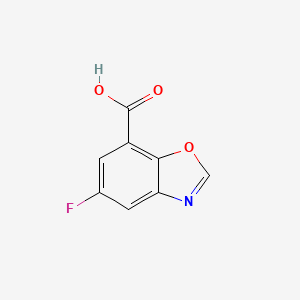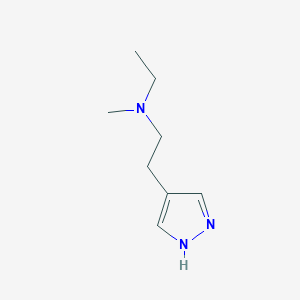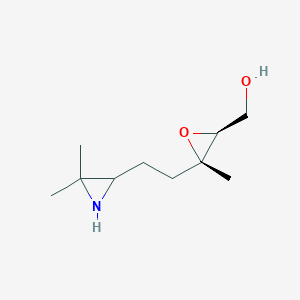
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes. This is followed by cyclization with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace existing groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetic acid, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions are various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antioxidant, and anti-inflammatory properties.
Industry: The compound’s derivatives are used in the production of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to various pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-5-nitropyridine: Used as a precursor in the synthesis of pyrazole derivatives.
4,5-Dihydro-1H-pyrazole: A closely related compound with similar biological activities.
3,5-Diacetyl-2,6-dimethylpyridine: Another precursor used in the synthesis of pyrazole derivatives.
Uniqueness
3-Acetyl-5,5-dimethyl-4,5-dihydro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
3-acetyl-5,5-dimethyl-1,4-dihydropyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H11N3O/c1-5(12)7-6(4-9)8(2,3)11-10-7/h6,11H,1-3H3 |
Clave InChI |
JFWPXVVAJQNXPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NNC(C1C#N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)


![2-(2-Bromobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12856836.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)
![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)




![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)


